molecular formula C13H15N3O2S B11677241 N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11677241
M. Wt: 277.34 g/mol
InChI Key: YKJGYNDXTDAKBX-UHFFFAOYSA-N
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Description

N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 4-ethylphenol with a suitable thiadiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
  • N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-fluorophenyl)urea
  • N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea

Uniqueness

N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its specific structural features, such as the presence of the 4-ethylphenoxy group, which may confer unique biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H15N3O2S/c1-3-10-4-6-11(7-5-10)18-8-12-15-16-13(19-12)14-9(2)17/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

YKJGYNDXTDAKBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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